![molecular formula C7H9I2N3 B1305280 1H-indazol-5-amine dihydroiodide CAS No. 74051-73-3](/img/structure/B1305280.png)
1H-indazol-5-amine dihydroiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-indazol-5-amine dihydroiodide is a chemical compound with the molecular formula C7H9I2N3 . It is a derivative of indazole, a heterocyclic compound that is important in drug molecules . Indazole derivatives bear a variety of functional groups and display versatile biological activities .
Synthesis Analysis
The synthesis of indazole derivatives has been a subject of interest in recent years. Strategies for their synthesis include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
Indazole usually contains two tautomeric forms: 1H-indazole and 2H-indazole. The thermodynamic internal energy calculation of these tautomers points to 1H-indazole as the predominant and stable form over 2H-indazole .Chemical Reactions Analysis
Indazole-containing compounds have been synthesized through various methods, including reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .Scientific Research Applications
Antitumor Activity
1H-indazol-5-amine derivatives have been investigated for their potential as antitumor agents. In vitro studies on various cancer cell lines (such as A549, K562, PC3, and Hep-G2) have demonstrated their cytotoxic effects. Researchers treated these cells with different concentrations of the compound and assessed cell proliferation using the MTT assay .
Selective Inhibitors of Phosphoinositide 3-Kinase δ (PI3Kδ)
Indazoles can act as selective inhibitors of PI3Kδ, a key enzyme involved in cell signaling pathways. Targeting PI3Kδ has implications for respiratory disease treatment, making 1H-indazol-5-amine dihydroiodide a potential candidate in this context .
Medicinal Applications
Indazole-containing heterocyclic compounds, including 1H-indazol-5-amine dihydroiodide, find applications as:
Synthetic Strategies
Researchers have explored various synthetic approaches to indazoles, including:
- Transition Metal-Catalyzed Reactions : These yield good to excellent yields with minimal byproducts. For instance, a Cu(OAc)₂-catalyzed reaction forms 1H-indazoles via N–N bond formation using oxygen as the terminal oxidant .
- Metal-Free Approaches : While classic noncatalytic pathways exist (e.g., condensation of o-fluorobenzaldehydes with hydrazine), metal-catalyzed synthesis generally offers better yields .
Green Synthesis
Efforts toward eco-friendly synthesis have led to the use of ceric (IV) ammonium nitrate (CAN) as a catalyst. Researchers have successfully synthesized substituted 1H-indazol-3-amine derivatives using CAN, ethanol-water as a solvent, and substituted benzonitriles and hydrazines as starting materials .
Other Potential Applications
While not extensively studied, 1H-indazol-5-amine dihydroiodide may have additional applications in fields such as materials science, catalysis, and organic electronics. Further research is needed to explore these possibilities.
Mechanism of Action
Target of Action
Indazole derivatives, which include 1h-indazol-5-amine dihydroiodide, have been reported to interact with various targets such as tyrosine-protein kinase jak2 .
Mode of Action
It’s worth noting that indazole derivatives have been found to exhibit inhibitory activities on protein kinase b/akt , suggesting that 1H-indazol-5-amine dihydroiodide might interact with its targets in a similar manner.
Biochemical Pathways
Indazole derivatives have been associated with various biological activities, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, and antihypertensive effects . These activities suggest that 1H-indazol-5-amine dihydroiodide may affect multiple biochemical pathways.
Result of Action
Given the reported activities of indazole derivatives, it can be inferred that 1h-indazol-5-amine dihydroiodide may have potential therapeutic effects in various pathological conditions .
Future Directions
Indazole-containing derivatives have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities. Much effort has been spent in recent years to develop synthetic approaches to indazoles with better biological activities . Future research may focus on developing more efficient synthesis methods and exploring the biological activities of new indazole derivatives.
properties
IUPAC Name |
1H-indazol-5-amine;dihydroiodide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3.2HI/c8-6-1-2-7-5(3-6)4-9-10-7;;/h1-4H,8H2,(H,9,10);2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBWRIYGOPMNLLA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C=NN2.I.I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9I2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30224974 |
Source
|
Record name | 1H-Indazol-6-amine, dihydriodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30224974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.98 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-indazol-5-amine dihydroiodide | |
CAS RN |
74051-73-3 |
Source
|
Record name | 1H-Indazol-6-amine, dihydriodide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074051733 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Indazol-6-amine, dihydriodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30224974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.